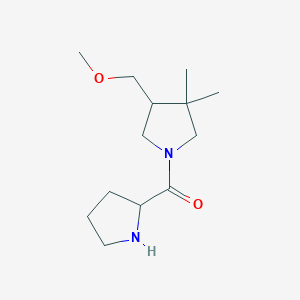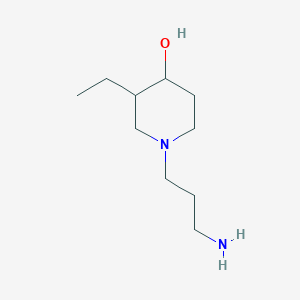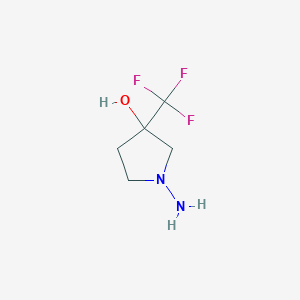
1-Amino-3-(trifluoromethyl)pyrrolidin-3-ol
Vue d'ensemble
Description
1-Amino-3-(trifluoromethyl)pyrrolidin-3-ol is a compound that contains a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be planned on the basis of two main strategies . One involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . The other involves functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular formula of 1-Amino-3-(trifluoromethyl)pyrrolidin-3-ol is C5H9F3N2O . Its average mass is 170.133 Da and its monoisotopic mass is 170.066696 Da .Chemical Reactions Analysis
The pyrrolidine ring in 1-Amino-3-(trifluoromethyl)pyrrolidin-3-ol contributes to the stereochemistry of the molecule . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Applications De Recherche Scientifique
Pyrrole and Pyrrole Derivatives
- Pyrrole derivatives like 1-Amino-3-(trifluoromethyl)pyrrolidin-3-ol are fundamental in biological molecules such as heme and chlorophyll. They are often prepared by condensation of amines with carbonyl-containing compounds and have applications in the synthesis of hydroxypyrroles, pyrrolines, and pyrrolidines. These derivatives find usage in the creation of polypyrroles, which are known for their stable, flexible, electrically conducting films, and as intermediates in various chemical reactions (Anderson & Liu, 2000).
Asymmetric Synthesis of Trifluoromethyl-Substituted Pyrrolidines
- The asymmetric synthesis of functionalized pyrrolidine derivatives with trifluoromethyl groups has been developed using organocatalytic domino Michael/Mannich [3+2] cycloaddition. This provides a scalable method to produce trifluoromethylated pyrrolidines with potential medical value (Zhi et al., 2016).
Effect of Bronsted Acids and Bases, and Lewis Acid on Reaction of Amines
- Studies have shown how Bronsted acids and bases, and Lewis acids like Sn(2+), affect the regiochemistry of reactions involving amines and trifluoromethyl-β-diketones. This research contributes to understanding the formation of various regioisomeric products, which is significant in the synthesis of related pyrrolidine derivatives (De Rosa et al., 2015).
Synthesis and Analysis of Influenza Neuraminidase Inhibitors
- The compound has been instrumental in the synthesis of influenza neuraminidase inhibitors. These studies highlight the compound's role in the development of potent antiviral agents, demonstrating its importance in medicinal chemistry (Wang et al., 2001).
Nucleophilic Phosphine-Catalyzed Intramolecular Michael Reactions
- Nucleophilic phosphine-catalyzed intramolecular Michael reactions of N-allylic substituted α-amino nitriles have been developed for constructing functionalized pyrrolidines. This method is significant in the synthesis of pharmaceutical candidates and natural compounds containing pyrrolidine rings (En et al., 2014).
Cu-Catalyzed Asymmetric Defluoroalkylation and Cycloaddition
- The copper-catalyzed defluoroalkylation and cycloaddition of trifluoropropene has been used to prepare chiral fluorinated amino esters and pyrrolidines. This highlights the compound's role in generating enantioenriched fluorinated building blocks for synthetic chemistry (Wang et al., 2022).
Propriétés
IUPAC Name |
1-amino-3-(trifluoromethyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3N2O/c6-5(7,8)4(11)1-2-10(9)3-4/h11H,1-3,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSPMPKCJWZWPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(F)(F)F)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-(trifluoromethyl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetic acid](/img/structure/B1479090.png)
![4-Methoxy-1-oxa-9-azaspiro[5.5]undecane-9-carboximidamide](/img/structure/B1479093.png)
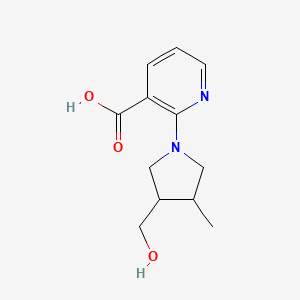
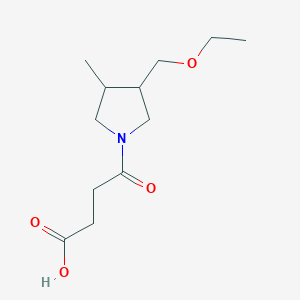

![5-(3-aminopropyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479099.png)
![2-ethyl-5-(methylglycyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479100.png)

![9-(2-Azidoethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B1479102.png)
![3-Amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1479103.png)
![9-(2-Hydroxyethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B1479104.png)
![2-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B1479106.png)
